Product packaging for NDSB-256(Cat. No.:CAS No. 81239-45-4)

NDSB-256

Cat. No.: B014690
CAS No.: 81239-45-4
M. Wt: 257.35 g/mol
InChI Key: MEJASPJNLSQOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NDSB-256 is a member of the non-detergent sulfobetaine (NDSB) family, a class of zwitterionic compounds renowned for their ability to handle proteins under non-denaturing conditions. Unlike traditional detergents, this compound features a short hydrophobic group that prevents it from forming micelles, even at high concentrations up to 1 M. This property makes it an invaluable additive for a wide range of biochemical applications where maintaining protein native structure and function is paramount. Its primary research value lies in its capacity to prevent protein aggregation and facilitate the renaturation of chemically, thermally, and reductively denatured proteins. The mechanism is twofold: it interacts with early folding intermediates to minimize off-pathway aggregation, and it can act as a pharmacological chaperone by specifically binding to and stabilizing the folded state of proteins, as evidenced by its identified binding pocket in the extracellular domain of the TGF-β receptor. This action significantly improves the in vitro refolding efficiency, demonstrated by its ability to restore 30% of the enzymatic activity of denatured egg-white lysozyme at a 1 M concentration. Furthermore, this compound is extensively used to improve the solubilization of membrane proteins, nuclear proteins, and cytoskeletal-associated proteins, increasing extraction yields by up to 30%. It also serves as a valuable additive in protein crystallization screens, where it can enhance crystal growth. Key practical benefits for researchers include its zwitterionic nature across a wide pH range, minimal absorption in the near-UV spectrum, and the ease with which it can be removed from protein preparations via standard dialysis. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO3S B014690 NDSB-256 CAS No. 81239-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJASPJNLSQOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Action of Ndsb 256 in Protein Systems

Prevention of Protein Aggregation

Protein aggregation, often leading to the formation of insoluble and inactive aggregates, is a major challenge in protein expression, purification, and refolding processes. NDSB-256 effectively counteracts this phenomenon rcsb.orgexbio.cznovusbio.comuniprot.org. Research has shown that this compound can prevent massive aggregation of proteins, such as the β2 subunit of Escherichia coli tryptophan synthase, occurring rapidly (within 2.5 seconds) after dilution in renaturation buffers. The compound's mechanism involves interaction with early folding intermediates, thereby limiting abortive interactions that would otherwise lead to the formation of inactive aggregates.

This compound specifically interferes with the very early steps of the protein folding process. This interference manifests as significant alterations in initial folding phases. For instance, studies on hen lysozyme (B549824) and the β2 subunit of Escherichia coli tryptophan synthase indicate that this compound modifies the formation of a loosely packed hydrophobic core, which is capable of binding 8-anilino-1-naphthalenesulphonic acid (ANS), and influences the initial burying of tryptophan 177. These early-stage interventions are crucial as they pre-empt the misfolding pathways that lead to aggregation, effectively steering the protein towards productive folding routes. This compound is believed to achieve this by competing for abortive electrostatic and hydrophobic interactions that drive aggregation.

The molecular structure of this compound, characterized by a short hydrophobic group coupled with a zwitterionic sulfobetaine (B10348) moiety, is fundamental to its ability to prevent aggregation rcsb.orgnovusbio.comuniprot.org. It is hypothesized that the short hydrophobic segment of this compound interacts with the exposed hydrophobic regions of nascent or partially folded proteins bio-techne.com. This interaction is critical during renaturation, as it prevents these hydrophobic patches from interacting with each other in a non-specific manner, which is a primary cause of aggregation bio-techne.com. This action can be conceptualized as a "screening effect" on hydrophobic and electrostatic interactions, potentially inducing conformational changes in the protein that favor correct folding over aggregation.

Facilitation of Protein Folding and Renaturation

Beyond preventing aggregation, this compound actively facilitates the proper folding and renaturation of denatured proteins rcsb.orgexbio.cznovusbio.comuniprot.org. This is particularly valuable for recovering active proteins from inclusion bodies in recombinant expression systems. This compound has been shown to improve the in vitro renaturation efficiency of various proteins, including reduced hen egg lysozyme and chemically unfolded tryptophan synthase β2 subunit bio-techne.com.

A key indicator of successful protein renaturation is the restoration of enzymatic activity. This compound has demonstrated a notable capacity to recover the activity of denatured enzymes. For instance, at a concentration of 1 M, this compound can restore 30% of the enzymatic activity of denatured egg-white lysozyme rcsb.orgexbio.cznovusbio.com. Similarly, at 800 mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase rcsb.orgexbio.cznovusbio.com. In the case of chemically unfolded tryptophan synthase β2 subunit, a remarkable 100% enzymatic activity was recovered at 1.0 M this compound-4T bio-techne.com.

Table 1: Restoration of Enzymatic Activity by this compound

Protein DenaturedThis compound ConcentrationEnzymatic Activity Restored (%)
Hen Egg Lysozyme1 M30 rcsb.orgexbio.cznovusbio.com
β-Galactosidase800 mM16 rcsb.orgexbio.cznovusbio.com
Tryptophan Synthase β2 subunit1.0 M (this compound-4T)100 bio-techne.com

The facilitative role of this compound in protein folding is intrinsically linked to its interaction with early folding intermediates. It selectively targets and modifies these initial stages of the folding process, while later kinetic phases remain unaffected. This specific intervention ensures that proteins navigate the critical initial steps of folding correctly, preventing the formation of misfolded structures that could lead to aggregation or kinetic traps. By influencing the very first stages, this compound guides the protein towards its native, active conformation.

Acceleration of Proline Cis-Trans Isomerization

Mechanistic Insights into Proline Isomerization Enhancement

Proline cis-trans isomerization is recognized as a critical rate-determining step in the complex process of protein folding researchgate.netnih.govresearchgate.netwikipedia.org. This isomerization involves the interconversion between the cis and trans conformations of the peptide bond immediately preceding a proline residue wikipedia.org. Enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases) catalyze this reaction, which is essential for proper protein folding and various biological functions researchgate.netwikipedia.org.

Research has demonstrated that this compound, specifically dimethylbenzylammonium propane (B168953) sulfonate, significantly increases the rate of proline cis-trans isomerization in a concentration-dependent manner researchgate.netnih.govresearchgate.net. This finding was established through the application of a novel Nuclear Magnetic Resonance (NMR) (EXSY) method, which allowed for the evaluation of chemical effects on isomerization rates independent of potential inhibitory activities or large NMR signals from the compounds themselves researchgate.netnih.gov. The acceleration of this isomerization by this compound is highly advantageous for in vitro protein refolding, particularly for industrial and research applications where efficient recovery of functional proteins is paramount researchgate.netnih.govresearchgate.net. For instance, this compound has been reported to accelerate the cis-trans isomerization of an Ala-Pro peptide bond researchgate.net. Structurally, NDSBs share similarities with naturally occurring osmolytes like choline-O-sulfate (COS), both being quaternary ammonium (B1175870) compounds with short hydrophobic groups. However, a key distinction lies in NDSBs possessing a sulfonate group, whereas COS contains a sulfate (B86663) group researchgate.net.

Comparative Effects with Other Additives (e.g., Imidazole (B134444), Arginine)

Comparative studies have investigated the effects of this compound alongside other commonly used protein refolding additives, such as imidazole and arginine, on proline isomerization.

Imidazole: While previously suggested, experimental confirmation using the NMR (EXSY) method demonstrated that imidazole also accelerates proline isomerization researchgate.netnih.govresearchgate.net. This indicates that imidazole, like this compound, can positively influence this rate-limiting step in protein folding.

Arginine: In contrast, arginine, a widely recognized and popular additive for protein refolding, showed no significant effect on the proline isomerization reaction researchgate.netnih.govresearchgate.net. Despite its lack of direct impact on proline isomerization, arginine is known for its ability to prevent protein aggregation and enhance refolding yields for certain proteins, sometimes working synergistically with this compound nih.govhuji.ac.il. For example, in the refolding of human DNA Polymerase ν from inclusion bodies, this compound, particularly at 375 mM, significantly improved polymerase activity, and complete solubilization of inclusion bodies was achieved when this compound was included, even in conditions containing arginine nih.gov. This suggests that while arginine contributes to refolding by preventing aggregation, this compound offers a distinct advantage by actively accelerating the crucial proline isomerization step.

The table below summarizes the comparative effects of these compounds on proline isomerization:

CompoundEffect on Proline Isomerization RatePrimary Role in Protein Refolding (General)
This compoundAccelerates (concentration-dependent) researchgate.netnih.govresearchgate.netPrevents aggregation, facilitates renaturation, enhances solubilization cenmed.comtcichemicals.commerckmillipore.comhamptonresearch.comhamptonresearch.comnih.gov
ImidazoleAccelerates researchgate.netnih.govresearchgate.netSuggested to enhance protein refolding researchgate.net
ArginineNo significant effect researchgate.netnih.govresearchgate.netPrevents aggregation, improves refolding yields nih.govhuji.ac.il

Applications of Ndsb 256 in Protein Biochemistry and Structural Biology

Protein Solubilization and Extraction

NDSB-256 is a protein-specific additive that significantly improves the solubility and stability of proteins, making it an essential tool for extracting challenging protein types and preparing recombinant proteins. hopaxfc.comhamptonresearch.comhopaxfc.comhamptonresearch.com

Solubilization of Proteins from Inclusion Bodies in Bacterial Expression Systemsthis compound plays a critical role in addressing the challenge of protein aggregation, particularly in the context of inclusion bodies formed during bacterial expressionhamptonresearch.comsigmaaldrich.comfujifilm.comsigmaaldrich.cominterchim.frhamptonresearch.comnih.gov. It aids in reducing aggregation and promoting the refolding of proteins derived from inclusion bodieshamptonresearch.comsigmaaldrich.comfujifilm.comsigmaaldrich.cominterchim.frhamptonresearch.comnih.gov. Complete solubilization of inclusion bodies has been observed when this compound was included in refolding conditions for human DNA Polymerase νnih.gov.

This compound is known to facilitate the renaturation of proteins that have been chemically or thermally denatured soltecventures.comsigmaaldrich.comcenmed.comfujifilm.comsigmaaldrich.comtcichemicals.cominterchim.frmerckmillipore.comsigmaaldrich.comsigmaaldrich.comhamptonresearch.com. For instance, at a 1 M concentration, this compound can restore 30% of the enzymatic activity of denatured egg-white lysozyme (B549824) hopaxfc.comhopaxfc.comcenmed.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com. Similarly, it can restore 16% of the enzymatic activity of denatured β-galactosidase at 800 mM hopaxfc.comhopaxfc.comcenmed.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com. A related compound, this compound-4T, has demonstrated even higher renaturation efficiencies, restoring 60% enzymatic activity of reduced hen egg lysozyme at 600 mM and 100% enzymatic activity of chemically unfolded tryptophan synthase β2 subunit at 1 M hamptonresearch.com. These findings highlight this compound's potential in the solubilization and renaturation of fusion proteins from inclusion bodies sigmaaldrich.comfujifilm.comsigmaaldrich.com.

Table 1: Enzymatic Activity Restoration by this compound

ProteinThis compound ConcentrationEnzymatic Activity RestoredSource
Denatured Egg-White Lysozyme1 M30% hopaxfc.comhopaxfc.comcenmed.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com
Denatured β-Galactosidase800 mM16% hopaxfc.comhopaxfc.comcenmed.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com
Reduced Hen Egg Lysozyme (this compound-4T)600 mM60% hamptonresearch.com
Chemically Unfolded Tryptophan Synthase β2 Subunit (this compound-4T)1 M100% hamptonresearch.com

Preparation of Recombinant Proteins for Downstream Applicationsthis compound is a valuable additive for the preparation of recombinant proteins, contributing to their solubility and stability, which are crucial for subsequent downstream applicationshopaxfc.comhamptonresearch.comhopaxfc.comhamptonresearch.com. Its utility extends to protein folding, renaturation, and crystallization processeshopaxfc.comhamptonresearch.comhamptonresearch.comhopaxfc.comsoltecventures.comsigmaaldrich.comcenmed.comfujifilm.comsigmaaldrich.comtcichemicals.cominterchim.frmerckmillipore.comsigmaaldrich.comsigmaaldrich.comhamptonresearch.com. The compound efficiently solubilizes proteins under non-denaturing conditions, preserving their native structure and functionhamptonresearch.comhamptonresearch.com.

In the preparation of recombinant proteins, this compound has been shown to be essential for maintaining the stability and solubility of proteins during purification. For instance, the preparation of the recombinant a2N(1-402) protein in this compound was successfully utilized in pull-down and BIAcore™ protein-protein interaction experiments, demonstrating its effectiveness in yielding functional proteins researchgate.net. Beyond its role in solubilization, this compound can also accelerate the cis-trans isomerization rate of peptide bonds, such as an Ala-Pro peptide bond, which is a critical step in protein refolding and can significantly benefit in vitro refolding processes researchgate.net. While other NDSB family members, such as NDSB-195, have shown superior yields for specific recombinant proteins like active GST-C/EBPβ, this compound remains a viable option for various recombinant protein preparations tandfonline.com.

Protein Purification Methodologies

This compound's non-detergent and zwitterionic nature makes it suitable for integration into various protein purification methodologies, particularly where maintaining protein integrity and activity is paramount.

Protein Crystallization Enhancement

This compound is a valuable additive for improving the success rate and quality of protein crystallization experiments. Its ability to maintain protein solubility and stability under various conditions makes it an indispensable tool in the crystallization pipeline.

Formulation of Crystallization Screens and Optimization

This compound is specifically designated as a crystallization-grade reagent for its inclusion in the formulation of crystallization screens and for subsequent optimization steps hamptonresearch.com. The compound efficiently solubilizes proteins at non-denaturing concentrations, thereby preventing aggregation, which is a common impediment to crystal growth hamptonresearch.comhamptonresearch.comhopaxfc.cominterchim.frmerckmillipore.comsigmaaldrich.comresearchgate.nethamptonresearch.comresearchgate.net. Its zwitterionic nature, combined with a short hydrophobic chain, means it does not form micelles, distinguishing it from conventional detergents and allowing for mild protein handling hamptonresearch.comhamptonresearch.comhopaxfc.cominterchim.frmerckmillipore.comsigmaaldrich.comsigmaaldrich.com.

This compound is highly soluble in water, typically exceeding 2.0 M, and does not significantly alter the pH or viscosity of biological buffers, making it well-suited for diverse crystallization conditions hamptonresearch.cominterchim.fr. It has been incorporated into advanced, commercially available crystallization screens, such as MORPHEUS II and FUSION, where it contributes to enhancing protein solubility and stability, and promoting the formation of ordered crystals mdpi.comnih.goviucr.org. For optimal results, this compound should be introduced into the protein solution before the precipitant. If initial precipitation is not observed, the concentration of the precipitant should be gradually increased, as NDSB compounds are known for their solubilizing properties hamptonresearch.cominterchim.fr. To prevent contamination, sterile filtration (0.22 micron) of NDSB solutions is recommended, although it is noted that NDSB compounds can undergo slow degradation over several weeks at room temperature in solution. When used at high concentrations (typically 0.5-1.0 M), this compound generally does not perturb the pH of properly buffered solutions, but maintaining at least 25 mM of buffer is advised to mitigate potential pH drift in poorly buffered systems hamptonresearch.cominterchim.fr.

Reduction of Crystal Twinning and Facilitation of New Crystal Forms

A significant advantage of this compound in protein crystallography is its reported ability to reduce crystal twinning and promote the formation of novel crystal forms hamptonresearch.comresearchgate.netresearchgate.net. Crystal twinning can complicate or even prevent structure determination, making additives that mitigate this issue highly valuable. For instance, in the crystallization of Desulfovibrio Gigas type II ferredoxin, the inclusion of NDSB led to a notable reduction in crystal twinning and facilitated the growth of a new crystal form hamptonresearch.comresearchgate.netresearchgate.net.

Case Studies in Lysozyme Crystallization and Other Macromolecules

This compound has been successfully applied in the crystallization of various proteins, with hen egg-white lysozyme serving as a prominent model system.

Lysozyme Crystallization: In classical hen egg-white lysozyme crystallization experiments using sodium chloride as a precipitant, this compound was observed to increase both protein solubility and the rate of crystal growth researchgate.netresearchgate.net. Importantly, these enhancements did not compromise the quality of the resulting crystals, as confirmed by Wilson plots. Furthermore, sulfur anomalous X-ray scattering experiments revealed that NDSB was not incorporated into the lysozyme crystals, indicating its role as a solution additive rather than a structural component researchgate.netresearchgate.net. NDSB has also enabled the crystallization of lysozyme under conditions typically considered unsuitable, such as at pH 4.6 using ammonium (B1175870) sulfate (B86663) as a precipitant hamptonresearch.com. Successful crystallization of lysozyme has also been achieved using a combination of NDSB and sodium chloride hamptonresearch.com. A derivative, this compound-4T, was reported to improve the in vitro renaturation efficiency of reduced hen egg lysozyme, restoring 60% of its enzymatic activity at a concentration of 600 mM hamptonresearch.com.

Other Macromolecules: Beyond lysozyme, this compound and related NDSBs have shown efficacy with a diverse range of macromolecules:

Desulfovibrio Gigas type II Ferredoxin: As mentioned, NDSB proved instrumental in reducing crystal twinning and facilitating the growth of new crystal forms for this protein hamptonresearch.comresearchgate.netresearchgate.net.

Malate Dehydrogenase (MDH): NDSB-195 significantly enhanced the crystal size of MDH, increasing it from 0.1 mm to 0.4 mm hamptonresearch.com.

CrgA (LysR-type regulator from Neisseria meningitidis): Full-length crystals of CrgA were successfully obtained after buffer screening and subsequent concentration with 0.2 M this compound researchgate.net.

E. coli 5′-deoxyribonucleotidase YfbR (E72A mutant): Well-diffracting crystals of this mutant were produced using hanging-drop vapor diffusion in solutions containing 0.2–0.8% w/v this compound nih.gov.

N-terminal domain of V-ATPase a2-subunit: this compound was found to be essential for stabilizing this protein in solution during purification and refolding, effectively preventing aggregation researchgate.netresearchgate.netnih.gov.

Complex I membrane domain from E. coli: This complex was successfully crystallized in a complex detergent-lipid mixture that included 100 mM this compound researchgate.net.

Tryptophan Synthase β2 Subunit: this compound-4T demonstrated the ability to restore 100% enzymatic activity of chemically unfolded tryptophan synthase β2 subunit at a 1 M concentration hamptonresearch.com. This compound has also been observed to accelerate the cis-trans isomerization of X-Pro peptide bonds, a rate-determining step in protein folding, which is relevant for studies involving this protein researchgate.netresearchgate.net.

Biophysical Characterization of Proteins

This compound's non-denaturing and anti-aggregating properties make it suitable for use in various biophysical techniques aimed at characterizing protein stability, folding, and interactions.

Application in Microcalorimetric Studies to Prevent Protein Aggregation

A key attribute of this compound is its efficacy in preventing protein aggregation and facilitating proper protein folding hamptonresearch.comhopaxfc.commerckmillipore.comsigmaaldrich.comhamptonresearch.comresearchgate.nettcichemicals.comtcichemicals.com. This is particularly critical for microcalorimetric techniques such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), where protein aggregation can severely interfere with accurate thermodynamic measurements and lead to erroneous data. This compound achieves this by interacting with early folding intermediates, thereby preventing non-specific interactions and aggregation hamptonresearch.commedchemexpress.com. Studies have reported that NDSBs can improve the reversibility of protein unfolding in microcalorimetric experiments, which is essential for obtaining reliable thermodynamic profiles of protein stability and ligand binding tcichemicals.comtcichemicals.comnih.gov.

Compatibility with Spectroscopic Techniques (e.g., CD Spectroscopy, NMR)

This compound's chemical properties, specifically its zwitterionic nature across a broad pH range and its minimal absorption in the near UV spectrum, make it generally compatible with spectroscopic techniques that rely on UV detection, such as Circular Dichroism (CD) spectroscopy hopaxfc.commerckmillipore.comsigmaaldrich.com. This allows for the assessment of protein secondary structure and conformational changes without significant interference from the additive itself.

However, the compatibility of this compound with spectroscopic methods can be concentration- and protein-dependent. For instance, in studies involving the N-terminal domain of the V-ATPase a2-subunit, high concentrations of this compound in the protein preparation were found to be incompatible with CD spectroscopy, necessitating the use of alternative validation methods like surface-plasmon resonance protein-protein interaction assays researchgate.netnih.gov.

In Nuclear Magnetic Resonance (NMR) spectroscopy, this compound has been shown to increase the cis-trans isomerization rate of Gly-Pro peptide bonds in a concentration-dependent manner researchgate.netresearchgate.net. This effect is significant for protein folding studies, as proline isomerization can be a rate-limiting step. Conversely, some studies have reported that NMR spectra quality for certain proteins, such as PB2 627 from influenza A virus, was not suitable for further analysis when collected in the presence of this compound, potentially due to protein denaturation or aggregation under the specific experimental conditions nih.gov. This highlights the need for empirical testing of this compound compatibility for each specific protein and experimental setup in NMR studies. NDSBs are generally known not to interfere with enzymatic assays that utilize chromogenic substrates sigmaaldrich.com.

Table 1: Key Properties and Applications of this compound

Property/ApplicationDescription
Chemical Nature Non-detergent sulfobetaine (B10348); zwitterionic compound with a short hydrophobic group, preventing micelle formation.
Solubility Highly soluble in water (typically > 2.0 M).
pH/Viscosity Does not significantly alter pH or viscosity of biological buffers (requires sufficient buffer concentration).
Protein Solubilization & Stability Efficiently solubilizes proteins at non-denaturing concentrations; prevents aggregation; enhances protein solubility and stability.
Crystallization Enhancement Used in crystallization screens and optimization; reduces crystal twinning; facilitates new crystal forms; increases crystal growth rate.
Protein Renaturation Aids in refolding chemically and thermally denatured proteins; interacts with early folding intermediates.
Microcalorimetric Studies Prevents protein aggregation, improving data quality and unfolding reversibility in techniques like ITC and DSC.
Spectroscopic Compatibility Does not absorb significantly in the near UV range (beneficial for CD spectroscopy); can influence NMR spectra (e.g., accelerating cis-trans isomerization), but compatibility can be protein-specific and concentration-dependent.
Removal Easily removed by dialysis.

Use in Protein-Protein Interaction Assays (e.g., Pull-down, BIAcore™)

This compound, a non-detergent sulfobetaine, plays a significant role in protein biochemistry, particularly in the context of protein-protein interaction (PPI) assays such as pull-down and Surface Plasmon Resonance (SPR, commonly associated with BIAcore™ systems). Its utility in these applications stems from its unique properties as a protein solubilizing and anti-aggregation agent, which are crucial for maintaining the native state and functionality of proteins involved in interactions hamptonresearch.comhamptonresearch.comsigmaaldrich.comhopaxfc.com.

Protein-protein interactions are fundamental to nearly all biological processes, and their accurate study requires that the interacting partners remain soluble, correctly folded, and free from non-specific aggregation. This compound is non-denaturing even at high concentrations (e.g., 1 M) and does not form micelles, distinguishing it from traditional detergents sigmaaldrich.comhopaxfc.comsigmaaldrich.com. This characteristic is vital because detergents can sometimes interfere with delicate protein interactions or alter protein conformation, leading to artefactual results in PPI assays.

One of the primary benefits of this compound in PPI studies is its ability to prevent protein aggregation hamptonresearch.comhamptonresearch.comsigmaaldrich.comhopaxfc.com. Protein aggregation, often driven by exposed hydrophobic regions, can lead to non-specific binding and false positives in pull-down assays or obscure genuine interactions in label-free techniques like SPR. This compound is thought to interact with the hydrophobic regions on proteins, thereby preventing aggregation and facilitating proper folding or renaturation hamptonresearch.commedchemexpress.comresearchgate.net. Research indicates that this compound specifically interferes with very early steps in the protein folding process, limiting abortive interactions that could otherwise lead to the formation of inactive aggregates pasteur.fr. This anti-aggregation property ensures that proteins are available in a soluble and functional state for interaction.

The effectiveness of this compound in facilitating PPI studies has been demonstrated in specific research contexts. For instance, a preparation of the a2N(1-402) protein, solubilized in this compound, was successfully employed in both pull-down and BIAcore™ protein-protein interaction experiments with its binding partner, ARNO researchgate.net. This direct application highlights this compound's capacity to maintain protein integrity and solubility under conditions suitable for detecting specific molecular associations.

While specific quantitative data tables detailing the comparative performance of this compound in pull-down or BIAcore™ assays against other additives are not widely published, its established role in preventing non-specific interactions and promoting protein solubility and correct folding underpins its value in these sensitive biochemical techniques hamptonresearch.compasteur.fr. The ability of this compound to be easily removed by dialysis further enhances its practicality, allowing for the preparation of clean protein samples for downstream analysis without residual interference hamptonresearch.comsigmaaldrich.comhopaxfc.com.

Specific Case Studies and Research Systems Utilizing Ndsb 256

Studies on Lysozyme (B549824) Renaturation and Crystallization

NDSB-256 has been a significant additive in studies focusing on the renaturation and crystallization of lysozyme, particularly hen egg-white lysozyme. It has been reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins merckmillipore.comhopaxfc.com.

Detailed Research Findings:

At a concentration of 1 M, this compound has been shown to restore 30% of the enzymatic activity of denatured egg-white lysozyme hopaxfc.commerckmillipore.comhopaxfc.com.

In the context of lysozyme crystallization, this compound has been observed to increase protein solubility and crystal growth rate without negatively impacting the quality of the crystals, as indicated by Wilson plots researchgate.net. Sulphur anomalous X-ray scattering confirmed the absence of any bound NDSB in the resulting crystals researchgate.net.

Furthermore, this compound has been demonstrated to improve the in vitro renaturation efficiency of reduced hen egg lysozyme, achieving up to 60% enzymatic activity at a concentration of 600 mM (this compound-4T, a related compound) hamptonresearch.com.

Studies have indicated that NDSBs, including this compound, can enhance the refolding of lysozyme by up to 12-fold by optimizing the balance between protein aggregation and folding researchgate.net. This compound does not significantly affect the later kinetic phases during the refolding of denatured lysozyme that retains intact disulfide bonds, suggesting its primary role is in interfering with very early steps of the folding process to limit abortive interactions leading to inactive aggregates nih.govpasteur.fr.

Table 1: Effect of this compound on Lysozyme Renaturation

Protein SystemThis compound ConcentrationEnzymatic Activity RestorationReference
Denatured Egg-White Lysozyme1 M30% hopaxfc.commerckmillipore.comhopaxfc.com
Reduced Hen Egg Lysozyme600 mM (this compound-4T)Up to 60% hamptonresearch.com

Research on Tryptophan Synthase β2 Subunit Folding

This compound plays a critical role in the folding and renaturation of the tryptophan synthase β2 subunit, particularly from Escherichia coli. This compound is effective in preventing the massive aggregation that can occur rapidly after dilution in renaturation buffers nih.govpasteur.fr.

Detailed Research Findings:

this compound prevents massive aggregation of tryptophan synthase, which typically occurs within 2.5 seconds after dilution in renaturation buffer nih.govpasteur.fr.

Its influence is primarily on very early folding phases, such as the formation of a loosely packed hydrophobic core and the initial burying of tryptophan 177 nih.govpasteur.fr. Later folding phases are not significantly affected by this compound nih.govpasteur.fr. This suggests that this compound acts by limiting abortive interactions that could lead to the formation of inactive aggregates nih.govpasteur.fr.

Modified NDSBs, which include this compound, have achieved high refolding yields for the tryptophan synthase β2 subunit, reaching 97% and 100% enzymatic activity researchgate.net.

this compound-4T, a related non-detergent sulfobetaine (B10348), has been reported to improve the in vitro renaturation efficiency of chemically unfolded tryptophan synthase β2 subunit, leading to 100% enzymatic activity at a concentration of 1 M hamptonresearch.com.

Table 2: Effect of this compound on Tryptophan Synthase β2 Subunit Folding

Protein SystemThis compound ConcentrationEffect on Aggregation/FoldingEnzymatic Activity RestorationReference
E. coli Tryptophan Synthase β2 SubunitNot specified (general use)Prevents massive aggregation; affects early folding phasesNot specified (general use) nih.govpasteur.fr
Chemically Unfolded Tryptophan Synthase β2 Subunit1 M (this compound-4T)Facilitates folding100% hamptonresearch.com

Investigation of V-ATPase a2-Subunit Protein Preparation and Interaction Studies

This compound has been instrumental in the preparation and stabilization of the N-terminal tail of the V-ATPase a2-subunit isoform (a2N(1-402)), enabling subsequent biochemical, biophysical, and structural studies.

Detailed Research Findings:

this compound was identified as one of two alternative amphiphilic chemicals essential for the stability and solubility of the a2N(1-402) recombinant protein during its purification in milligram quantities researchgate.netnih.gov.

A preparation of a2N(1-402) in this compound was successfully utilized in pull-down and BIAcore™ protein-protein interaction experiments with ARNO, a GTP/GDP exchange factor for Arf-family small GTPases researchgate.netnih.gov. This highlights this compound's role in maintaining protein integrity for interaction studies.

The requirement for this compound in stabilizing and solubilizing a2N(1-402) and its cosedimentation with liposomes differed from peripheral domains of other transmembrane proteins, suggesting unique properties of the a2-subunit's N-terminal domain researchgate.netnih.gov. This research proposed that a2N(1-402) might be categorized as an integral monotopic domain of the a2-subunit isoform of the V-ATPase nih.gov.

Application in Research on Bet v 1a Ligand Binding

This compound has found application in the study of ligand binding to Bet v 1a, the major allergen from birch pollen, known for its promiscuous ligand-accepting hydrophobic cavity researchgate.netnih.govresearchgate.net.

Detailed Research Findings:

this compound has been used in crystallographic studies of Bet v 1a to investigate its interaction with the protein's hydrophobic cavity nih.govresearchgate.net.

One this compound molecule was identified within the hydrophobic cavity of Bet v 1a, partially overlapping with the binding sites of other ligands like 8-anilino-1-naphthalenesulfonic acid (ANS) and deoxycholate (iDXC) nih.govresearchgate.net.

Specifically, the sulfonate group of this compound overlaps with that of ANS, and its phenyl group overlaps with iDXC researchgate.net.

The binding of this compound to Bet v 1a is predominantly mediated by hydrophobic contacts, rather than polar interactions researchgate.net. This underscores the broad ligand-binding capacity of Bet v 1a's lipophilic binding site towards various amphiphilic compounds researchgate.net.

Methodological Considerations and Best Practices for Ndsb 256 Usage

Optimal Concentration Ranges for NDSB-256 in Protein Studies

This compound is characterized by its non-denaturing properties, even at high concentrations up to 1 M hopaxfc.commerckmillipore.comhopaxfc.comcenmed.comchemicalbook.comsigmaaldrich.com. In protein studies, particularly for refolding and renaturation, typical useful concentrations of this compound range from 0.5 to 1.0 M interchim.frhamptonresearch.comhamptonresearch.com. Research findings illustrate its efficacy in restoring enzymatic activity of denatured proteins. For instance, at a 1 M concentration, this compound can restore 30% of the enzymatic activity of denatured egg-white lysozyme (B549824) hopaxfc.commerckmillipore.comhopaxfc.comcenmed.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com. Similarly, at 800 mM, it has been shown to restore 16% of the enzymatic activity of denatured β-galactosidase hopaxfc.commerckmillipore.comhopaxfc.comcenmed.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com. A related compound, this compound-4T, has demonstrated improved renaturation yields for unfolded hen lysozyme at 0.6 M and for the unfolded β2 subunit of E. coli tryptophan synthase at 1 M in renaturation buffers caymanchem.com. This compound has also been successfully employed at concentrations such as 0.2 M for protein crystallization researchgate.net.

Table 1: Optimal Concentration Ranges and Effects of this compound in Protein Studies

ProteinThis compound ConcentrationEffect on Enzymatic Activity/ApplicationSource
Egg-white lysozyme1 M30% restoration of enzymatic activity hopaxfc.commerckmillipore.comhopaxfc.comcenmed.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com
β-galactosidase800 mM16% restoration of enzymatic activity hopaxfc.commerckmillipore.comhopaxfc.comcenmed.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com
Hen lysozyme (unfolded)0.6 M (this compound-4T)Improved renaturation yield caymanchem.com
E. coli tryptophan synthase β2 subunit (unfolded)1 M (this compound-4T)Improved renaturation yield caymanchem.com
General protein studies/refolding0.5-1.0 MTypical useful concentration interchim.frhamptonresearch.comhamptonresearch.com
Protein crystallization0.2 MUsed for protein crystallization researchgate.net

Strategies for this compound Removal (e.g., Dialysis)

A significant advantage of this compound in protein biochemistry is its ease of removal from solutions hopaxfc.commerckmillipore.comhopaxfc.comcenmed.cominterchim.frsigmaaldrich.comsigmaaldrich.comhamptonresearch.comagscientific.comsoltecventures.comfujifilm.com. This is primarily attributed to its molecular structure; this compound possesses short hydrophobic groups combined with a sulfobetaine (B10348) hydrophilic group, which prevents it from aggregating to form micelles hopaxfc.comhopaxfc.cominterchim.frhamptonresearch.comhamptonresearch.comhamptonresearch.comsoltecventures.comfujifilm.com. Consequently, this compound can be effectively removed from protein solutions through dialysis hopaxfc.commerckmillipore.comhopaxfc.comcenmed.cominterchim.frsigmaaldrich.comsigmaaldrich.comhamptonresearch.comagscientific.comsoltecventures.comfujifilm.com. This characteristic is particularly beneficial as it allows for the use of high concentrations of this compound to aid protein solubilization and refolding, followed by straightforward removal to obtain purified protein without residual additive interference.

Storage and Handling Recommendations for this compound Solutions

Proper storage and handling are essential to maintain the stability and efficacy of this compound. The compound in its solid, white powder form should be stored at room temperature interchim.frhamptonresearch.comhamptonresearch.comagscientific.comagscientific.com. As this compound is hygroscopic, it must be protected from moisture to prevent degradation interchim.fr.

Once reconstituted, this compound stock solutions are typically stable for up to 3 months when stored at room temperature (15-30°C) merckmillipore.comsigmaaldrich.comsigmaaldrich.com. However, formulated NDSB solutions can degrade over several weeks at room temperature interchim.frhamptonresearch.com. To prevent contamination and potential degradation, it is advisable to sterilize formulated NDSB solutions by filtration through a 0.22 micron filter into a sterile container interchim.frhamptonresearch.com. For a related compound, NDSB 256-4T, stock solutions show extended stability when stored at lower temperatures: up to 6 months at -80°C and 1 month at -20°C medchemexpress.com.

When handling this compound, it is important to take precautions to avoid breathing dust and direct contact with skin and eyes scbt.comanatrace.comhamptonresearch.com. Wearing appropriate personal protective equipment, including protective clothing, gloves, and safety goggles, is recommended scbt.comanatrace.comhamptonresearch.com. In laboratory settings where this compound is handled as a powder or crystal, local exhaust ventilation is necessary to minimize dust inhalation scbt.com. Additionally, contact with oxidizing agents should be avoided as this compound is considered stable but can react with incompatible materials scbt.com.

Table 2: Storage and Handling Recommendations for this compound

FormStorage TemperatureStabilityNotesSource
Solid this compoundRoom temperatureHygroscopic, protect from moisture interchim.frhamptonresearch.comhamptonresearch.comagscientific.comagscientific.com
Reconstituted this compound stock solutionsRoom temperature (15-30°C)Up to 3 months merckmillipore.comsigmaaldrich.comsigmaaldrich.com
Formulated NDSB solutionsRoom temperatureMay degrade in several weeksSterilization by 0.22 micron filtration recommended interchim.frhamptonresearch.com
NDSB 256-4T stock solutions-80°C6 months medchemexpress.com
NDSB 256-4T stock solutions-20°C1 month medchemexpress.com

Future Directions and Emerging Research Avenues for Ndsb 256

Exploration of NDSB-256 in Novel Protein Systems and Challenging Targets

This compound has demonstrated significant efficacy in addressing common challenges in protein research, particularly its ability to improve the efficiency of solubilization and extraction yields of difficult-to-handle proteins hopaxfc.comhamptonresearch.commerckmillipore.comtcichemicals.comhamptonresearch.comsigmaaldrich.comcenmed.com. This includes membrane proteins, nuclear proteins, and cytoskeletal-associated proteins, where it can increase extraction yields by up to 30% hopaxfc.comhamptonresearch.comhamptonresearch.com. Its utility in preventing protein aggregation and aiding the refolding of proteins derived from inclusion bodies also highlights its potential for proteins prone to misfolding or aggregation during expression hamptonresearch.comtcichemicals.comhamptonresearch.comresearchgate.net. Furthermore, this compound has been successfully employed in the chromatographic purification of halophilic proteins in low ionic strength buffers, suggesting its broader applicability to proteins requiring specific, non-standard buffer conditions hopaxfc.commerckmillipore.comsigmaaldrich.comsigmaaldrich.comcenmed.com. Future research will likely involve systematic screening of this compound across a wider array of novel and challenging protein targets, including intrinsically disordered proteins, large protein complexes, and proteins from diverse biological sources, to further delineate its scope and optimize its use for these systems.

Advanced Mechanistic Investigations of this compound-Protein Interactions

Understanding the precise molecular mechanisms by which this compound exerts its beneficial effects remains a critical area for future research. Current findings indicate that this compound primarily interferes with very early steps in the protein folding process, effectively limiting abortive interactions that can lead to the formation of inactive aggregates researchgate.netnih.govpasteur.fr. It is hypothesized that the short hydrophobic group of this compound interacts with hydrophobic regions on proteins, thereby preventing aggregation hamptonresearch.com. More specifically, this compound, along with NDSB-201, has been shown to engage in arene-arene interactions with accessible aromatic amino acids within proteins, suggesting a specific mode of binding nih.gov. Furthermore, this compound has been found to accelerate Gly-Pro cis-trans isomerization, a crucial step in protein folding dynamics researchgate.netresearchgate.net.

Detailed mechanistic investigations using advanced biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., EXSY NMR for isomerization studies), X-ray crystallography (as this compound has appeared in deposited protein structures p212121.com), cryo-electron microscopy (cryo-EM), and various spectroscopic methods will be essential. These studies could elucidate the exact binding sites, conformational changes induced in proteins, and the kinetic and thermodynamic parameters of this compound-protein interactions. Such insights would enable the rational design of improved non-detergent sulfobetaines with enhanced specificity or efficacy for particular protein classes.

Table 1: Renaturation Efficiency of Denatured Proteins in the Presence of this compound

Protein SystemThis compound ConcentrationEnzymatic Activity RestoredReference
Denatured Egg-White Lysozyme (B549824)1 M30% hopaxfc.commerckmillipore.comsigmaaldrich.comsigmaaldrich.commerckmillipore.comhuji.ac.il
Denatured β-Galactosidase800 mM16% hopaxfc.commerckmillipore.comsigmaaldrich.comsigmaaldrich.commerckmillipore.comhuji.ac.il

Development of Integrated Methodologies Combining this compound with Other Biochemical Tools

The versatility of this compound makes it an ideal candidate for integration into multi-component biochemical methodologies. Existing applications already demonstrate its use in conjunction with detergents to enhance purification yields and maintain protein fold stability during crystallization researchgate.net. It has also been successfully incorporated into chromatographic purification schemes for halophilic proteins hopaxfc.commerckmillipore.comsigmaaldrich.comsigmaaldrich.comcenmed.com and utilized in protein-protein interaction studies, such as pull-down assays and BIAcore™ experiments researchgate.net. Its compatibility with analytical techniques like CD spectroscopy and size-exclusion chromatography for assessing protein quality further underscores its integrative potential researchgate.net.

Future directions include the systematic development of integrated protocols that leverage this compound's properties with other advanced biochemical and biophysical tools. This could involve combining this compound with novel affinity tags for improved purification of challenging proteins, or its use in conjunction with microfluidics for high-throughput screening of protein stability and folding conditions. Exploring its synergistic effects with other chemical chaperones, osmolytes, or small molecules could lead to more robust and efficient protein handling strategies for complex biological systems.

Potential for this compound in Automated High-Throughput Protein Research Platforms

The increasing demand for high-throughput approaches in protein research, driven by structural genomics and drug discovery initiatives, positions this compound as a key additive for automated platforms. Its properties, such as being non-denaturing, easily removable by dialysis, and not significantly absorbing in the near UV range, make it highly suitable for automated workflows where minimal interference with downstream analyses is crucial hopaxfc.commerckmillipore.comsigmaaldrich.comsigmaaldrich.comhamptonresearch.comcenmed.com.

NDSBs, including this compound, are already incorporated into comprehensive protein refolding and crystallization screens in 96-well plate formats, which are compatible with both manual and high-throughput automated liquid handling systems mdpi.comnih.govsigmaaldrich.com. The ability to rapidly and systematically evaluate a large number of refolding conditions using such screens significantly accelerates the identification of optimal protein handling parameters nih.govsigmaaldrich.com. Future research will focus on optimizing this compound's role in fully automated protein expression, purification, refolding, and crystallization pipelines. This includes developing robotic systems that can precisely dispense and mix this compound with various protein samples and other reagents, as well as integrating real-time monitoring and analysis capabilities to streamline the discovery of new protein constructs and their structural determination.

Q & A

Q. What molecular mechanisms underlie NDSB-256's ability to enhance protein solubility and stability?

this compound is a zwitterionic sulfobetaine with a short hydrophobic chain and a hydrophilic sulfonate group. Its charge-neutralizing properties reduce electrostatic interactions that drive protein aggregation, while its limited hydrophobicity prevents micelle formation, making it non-denaturing even at high concentrations (up to 1 M). This dual action stabilizes proteins without disrupting their native structure, particularly membrane-associated and nuclear proteins . For example, at 800 mM, it restores 16% activity in denatured β-galactosidase .

Q. How should this compound be incorporated into protein extraction protocols for challenging targets (e.g., membrane proteins)?

Use this compound at 100–200 mM in lysis buffers to improve extraction efficiency. For membrane proteins, combine it with mild detergents (e.g., CHAPS) to solubilize lipid bilayers while maintaining protein stability. Post-extraction, remove this compound via dialysis or size-exclusion chromatography, as it does not absorb significantly in the UV range, simplifying downstream analysis .

Q. What are standard protocols for using this compound in protein refolding experiments?

  • Step 1: Denature the protein using chaotropic agents (e.g., 6 M guanidine-HCl).
  • Step 2: Dilute the denatured protein into a refolding buffer containing 0.5–1 M this compound, 1–5 mM reducing agents (e.g., DTT), and a pH-stable buffer (e.g., CHES at pH 9.0).
  • Step 3: Dialyze gradually to remove denaturants while retaining this compound to prevent aggregation. This method restored 30% activity in denatured lysozyme .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations for specific protein refolding or crystallization applications?

Conduct empirical titration assays:

  • Refolding: Test concentrations from 0.1 M to 1 M in 100 mM increments, monitoring recovery via activity assays (e.g., enzymatic activity) or spectroscopy (e.g., circular dichroism). Evidence suggests 1 M this compound maximizes refolding yield for large proteins like the V-ATPase a2 subunit .
  • Crystallization: Include 100 mM this compound in screening buffers with PEG-based precipitants. For example, in ERK2 crystallization, it improved crystal quality by reducing surface entropy .

Q. What experimental strategies resolve contradictions in this compound's efficacy across different protein systems?

  • Hypothesis testing: Compare this compound with structurally similar additives (e.g., NDSB-195, arginine) in parallel refolding assays. For instance, this compound outperformed NDSB-201 and L-arginine in restoring solubility of the a2N1–402 protein .
  • Data-driven adjustments: If this compound fails to stabilize a protein post-dialysis (e.g., partial precipitation), retain 100–200 mM in storage buffers or supplement with low concentrations of detergents (e.g., 10 mM FC-12) .

Q. How does this compound compare to traditional detergents (e.g., SDS) in 2D electrophoresis workflows?

In 2D-PAGE of bovine pericardium proteins, 134 mM this compound produced spot counts comparable to 0.1% SDS but with reduced horizontal smearing, suggesting superior compatibility with isoelectric focusing. However, SDS remains preferable for highly hydrophobic proteins requiring aggressive solubilization .

Q. What analytical techniques validate this compound's role in stabilizing protein-protein interactions during structural studies?

  • Size-exclusion chromatography (SEC): Monitor oligomeric state in the presence/absence of this compound. Aggregation shifts elution profiles to the void volume .
  • Surface plasmon resonance (SPR): Assess binding kinetics of interactions (e.g., ARNO-α2N1–402) stabilized by this compound .

Methodological Considerations

Q. How should researchers troubleshoot incomplete removal of this compound during dialysis?

  • Step 1: Use a dialysis membrane with a MW cutoff ≤3.5 kDa.
  • Step 2: Perform buffer exchanges in decreasing this compound gradients (e.g., 1 M → 0.5 M → 0 M) over 24–48 hours.
  • Step 3: Verify removal via LC-MS or conductivity measurements .

Q. What safety and storage protocols are critical for handling this compound?

  • Store at 15–30°C in airtight containers; avoid prolonged exposure to light.
  • Use PPE (gloves, goggles) to prevent irritation from direct contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.